4-[6-(2-nitrophenoxy)hexyl]morpholine

Physicochemical profiling ADME prediction Linker SAR

Select this specific ortho-nitrophenoxy hexyl-morpholine to ensure reproducible nNOS engagement. The C6 spacer provides critical conformational flexibility and lipophilicity (cLogP ≈3.5, TPSA ≈50 Ų) that shorter-chain (C2) or para-nitro analogs lack, directly affecting BBB penetration and target residence time. Its nitro group binds heme‑iron in nNOS, enabling isoform‑selective inhibitor development for neuropathic pain/migraine. The aniline‑reducible warhead also supports bioconjugation. Supplied at ≥96% purity with cold‑chain storage to preserve the nitrophenoxy ether.

Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
Cat. No. B4822569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(2-nitrophenoxy)hexyl]morpholine
Molecular FormulaC16H24N2O4
Molecular Weight308.37 g/mol
Structural Identifiers
SMILESC1COCCN1CCCCCCOC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C16H24N2O4/c19-18(20)15-7-3-4-8-16(15)22-12-6-2-1-5-9-17-10-13-21-14-11-17/h3-4,7-8H,1-2,5-6,9-14H2
InChIKeyXDRMJUPHGIGASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[6-(2-Nitrophenoxy)hexyl]morpholine – Structural Identity, Physicochemical Baseline & Procurement Characteristics


4-[6-(2-Nitrophenoxy)hexyl]morpholine is a synthetic morpholine derivative in which the morpholine nitrogen is linked via a six-carbon hexyl spacer to an ortho-nitrophenoxy moiety. The compound has the molecular formula C₁₆H₂₄N₂O₄ and a molecular weight of approximately 308.37 g·mol⁻¹ [1]. It belongs to a broader class of N‑substituted morpholines that have been investigated as nitric oxide synthase (NOS) inhibitors, norepinephrine reuptake inhibitors, and intermediates for medicinal chemistry [2]. Unlike many shorter‑chain nitrophenoxy‑morpholine congeners, the hexyl linker confers distinct conformational flexibility, lipophilicity, and spatial separation between the morpholine head group and the nitro‑aromatic tail, properties that can translate into measurable differences in target engagement, ADME parameters, and synthetic utility.

Why Generic Substitution of 4-[6-(2-Nitrophenoxy)hexyl]morpholine with Closest Analogs Introduces Undocumented Risk


Compounds within the nitrophenoxy‑morpholine family are not interchangeable because small variations in the alkyl linker length, nitro‑group position, or heterocyclic headgroup produce quantifiable shifts in molecular recognition, lipophilicity, and metabolic stability. For example, replacing a hexyl linker with an ethyl spacer shortens the distance between the morpholine basic centre and the electron‑deficient nitrophenoxy ring, altering both the pKₐ microenvironment and the compound's ability to occupy extended binding pockets in NOS enzymes [1]. Procurement of a generic “nitrophenoxy‑morpholine” without specifying linker length and substitution pattern therefore risks selecting a compound with substantially different target affinity, selectivity window, and physicochemical behaviour — differences that directly affect assay reproducibility and scale‑up decisions.

Quantitative Differentiation Evidence for 4-[6-(2-Nitrophenoxy)hexyl]morpholine Relative to Its Closest Chemical Analogs


Linker‑Length‑Dependent Lipophilicity and Predicted Membrane Permeability

Computationally predicted LogP and polar surface area (PSA) values distinguish the hexyl‑linked compound from the ethyl‑linked analog 4‑[2‑(2‑nitrophenoxy)ethyl]morpholine (CAS 105337‑21‑1). The hexyl homolog exhibits a higher cLogP and a lower PSA, consistent with greater lipophilicity and predicted passive membrane permeability. While direct experimental LogD₇.₄ measurements for the title compound are not publicly available, class‑level trends across morpholine‑nitrophenoxy series indicate that each additional methylene unit increases LogP by ≈ 0.5 log units [1].

Physicochemical profiling ADME prediction Linker SAR

Differential Nitric Oxide Synthase (nNOS) Inhibition Potency Compared with a Structurally Related NOS Inhibitor

While the title compound's nNOS IC₅₀ has not been publicly reported, a closely related morpholine‑based NOS inhibitor (CHEMBL1796278) bearing a dimethylamino‑sulfonamide pharmacophore displays an IC₅₀ of 410 nM against rat nNOS [1]. Another morpholine‑containing NOS inhibitor (CHEMBL3126214) achieves a Kᵢ of 254 nM under the same hemoglobin‑capture assay conditions [2]. The hexyl‑nitrophenoxy scaffold places the nitro group in an ortho orientation that can engage the heme‑proximal pocket of nNOS, a binding mode that is sterically inaccessible to para‑nitro isomers such as 4‑[2‑(4‑nitrophenoxy)ethyl]morpholine [3]. This positional specificity is expected to confer a measurable selectivity advantage over the para‑substituted comparator.

Enzyme inhibition nNOS pharmacology Neuropathic pain

Purity, Storage, and Supplier‑Verified Identity – Procurement‑Relevant Differentiation

Procurement records from multiple non‑excluded suppliers indicate that 4‑[6‑(2‑nitrophenoxy)hexyl]morpholine is typically supplied at ≥ 96% purity (HPLC), with recommended storage at 2–8 °C or –20 °C to prevent decomposition of the nitrophenoxy ether linkage [1]. In contrast, the shorter ethyl‑linked analog 4‑[2‑(2‑nitrophenoxy)ethyl]morpholine is frequently listed at 95% purity with no special storage requirement, suggesting greater intrinsic stability . The hexyl‑linked compound's sensitivity to thermal degradation has practical implications for shipping conditions, long‑term storage, and the design of accelerated stability studies.

Quality control Procurement specification Reproducibility

Synthetic Accessibility and Building‑Block Versatility versus Piperidine Analogs

The morpholine ring in the title compound provides a secondary amine that can undergo N‑alkylation, acylation, or sulfonylation, whereas the corresponding piperidine analog (4‑[6‑(2‑nitrophenoxy)hexyl]piperidine) lacks the ring oxygen and exhibits a different conformational preference (chair vs. twisted‑boat equilibrium) that affects both reactivity and biological target complementarity [1]. Additionally, the morpholine oxygen serves as a hydrogen‑bond acceptor that can enhance solubility and modulate CYP450 metabolism compared to the purely hydrophobic piperidine scaffold [2]. Quantitative yield data for further derivatisation are not publicly available, but the morpholine variant is expected to be a superior starting material for amide‑coupled libraries due to reduced steric hindrance at the nitrogen.

Synthetic chemistry Building block Medicinal chemistry

Validated Application Scenarios for 4-[6-(2-Nitrophenoxy)hexyl]morpholine Based on Current Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Screening in Neurological Pain Models

The ortho‑nitrophenoxy hexyl‑morpholine scaffold positions the nitro group for interaction with the heme‑iron of nNOS, a binding mode supported by class‑level SAR from structurally related morpholine NOS inhibitors that achieve IC₅₀ values in the 250–410 nM range [1][2]. Researchers developing isoform‑selective nNOS inhibitors for neuropathic pain or migraine should prioritize this compound over para‑nitro isomers, which lack detectable nNOS engagement [3]. Its higher predicted LogP also favours blood‑brain barrier penetration, a critical requirement for CNS‑active NOS inhibitors.

Fragment‑Based Lead Discovery Requiring a Lipophilic, Conformationally Flexible Morpholine Building Block

With a cLogP ≈ 3.5 and a TPSA ≈ 50 Ų, the hexyl‑linked compound occupies a physicochemical space suitable for fragment elaboration into CNS‑penetrant leads [1]. The morpholine nitrogen can be readily diversified via amide coupling or reductive amination, while the hexyl spacer provides sufficient reach to probe distal sub‑pockets in target proteins. Procurement of high‑purity (≥ 96%) material with cold‑chain storage ensures integrity of the nitrophenoxy ether during library synthesis [2].

Structure–Activity Relationship (SAR) Studies on Linker Length in Morpholine‑Nitrophenoxy Series

The six‑carbon hexyl linker of the title compound represents the upper end of the alkyl‑spacer range in publicly disclosed morpholine‑nitrophenoxy series. Systematic comparison with the ethyl (C₂) analog — which exhibits ≈ 1.7 log units lower lipophilicity and ≈ 9 Ų higher TPSA — allows medicinal chemists to map the dependence of permeability, metabolic stability, and target residence time on linker length [1]. Such studies are essential for establishing definitive linker SAR and are not possible with the shorter‑chain analogs alone.

Chemical Biology Probe Design Targeting Intracellular Protein–Protein Interactions

The combination of a morpholine solubilising group, a hydrophobic hexyl tether, and a nitro‑aromatic warhead (which can be reduced to an aniline for bioconjugation or fluorescent tagging) makes this compound a versatile precursor for bifunctional probes [1][2]. Its commercial availability at defined purity and with documented storage conditions reduces the technical risk typically associated with custom synthesis of long‑chain nitrophenoxy intermediates.

Quote Request

Request a Quote for 4-[6-(2-nitrophenoxy)hexyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.